molecular formula C8H14I2 B14418757 (1R,2S)-1,2-Bis(iodomethyl)cyclohexane CAS No. 85807-79-0

(1R,2S)-1,2-Bis(iodomethyl)cyclohexane

Cat. No.: B14418757
CAS No.: 85807-79-0
M. Wt: 364.01 g/mol
InChI Key: UYOGTWIDMSRPJU-OCAPTIKFSA-N
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Description

(1R,2S)-1,2-Bis(iodomethyl)cyclohexane is a cyclohexane derivative with two iodomethyl groups in a cis configuration (1R,2S stereochemistry). Its molecular formula is C₈H₁₄I₂, with a molecular weight of 363.92 g/mol (). The compound’s stereochemistry and bulky iodine substituents confer unique conformational and reactivity properties, distinguishing it from related cyclohexane derivatives.

Properties

CAS No.

85807-79-0

Molecular Formula

C8H14I2

Molecular Weight

364.01 g/mol

IUPAC Name

(1S,2R)-1,2-bis(iodomethyl)cyclohexane

InChI

InChI=1S/C8H14I2/c9-5-7-3-1-2-4-8(7)6-10/h7-8H,1-6H2/t7-,8+

InChI Key

UYOGTWIDMSRPJU-OCAPTIKFSA-N

Isomeric SMILES

C1CC[C@H]([C@H](C1)CI)CI

Canonical SMILES

C1CCC(C(C1)CI)CI

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-1,2-Bis(iodomethyl)cyclohexane typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the cyclohexane ring, which can be derived from cyclohexene through hydrogenation.

    Introduction of Iodomethyl Groups: The iodomethyl groups are introduced via a halogenation reaction. This can be achieved by treating the cyclohexane derivative with iodomethane in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

    Stereochemical Control: The stereochemistry is controlled by using chiral catalysts or chiral auxiliaries during the halogenation step to ensure the (1R,2S) configuration.

Industrial Production Methods

Industrial production of (1R,2S)-1,2-Bis(iodomethyl)cyclohexane may involve large-scale halogenation reactions using continuous flow reactors to ensure efficient and controlled introduction of iodomethyl groups. The use of chiral catalysts in industrial settings ensures the desired stereochemistry is achieved consistently.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1,2-Bis(iodomethyl)cyclohexane undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodomethyl groups can be substituted with other nucleophiles such as amines, thiols, or alcohols.

    Reduction Reactions: The compound can be reduced to form the corresponding cyclohexane derivative with methyl groups instead of iodomethyl groups.

    Oxidation Reactions: Oxidation of the iodomethyl groups can lead to the formation of aldehydes or carboxylic acids.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used in aqueous or organic solvents.

Major Products Formed

    Substitution Reactions: Products include cyclohexane derivatives with various functional groups replacing the iodomethyl groups.

    Reduction Reactions: The major product is (1R,2S)-1,2-bis(methyl)cyclohexane.

    Oxidation Reactions: Products include cyclohexane derivatives with aldehyde or carboxylic acid groups.

Scientific Research Applications

(1R,2S)-1,2-Bis(iodomethyl)cyclohexane has several scientific research applications:

    Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, particularly in the preparation of chiral compounds.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, especially those requiring specific stereochemistry for biological activity.

    Material Science: It is used in the synthesis of polymers and materials with unique properties due to the presence of iodomethyl groups.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its ability to interact with biological molecules.

Mechanism of Action

The mechanism of action of (1R,2S)-1,2-Bis(iodomethyl)cyclohexane involves its interaction with nucleophiles and electrophiles in various chemical reactions. The iodomethyl groups act as leaving groups in substitution reactions, facilitating the formation of new bonds with nucleophiles. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways.

Comparison with Similar Compounds

Physical and Chemical Properties

Compound Substituents Molecular Weight (g/mol) Key Properties
(1R,2S)-Bis(iodomethyl)cyclohexane Iodomethyl (cis) 363.92 High lipophilicity, potential leaving group reactivity
cis-1,2-Dichlorocyclohexane Chlorine (cis) 155.05 Lower boiling point, higher volatility due to smaller substituents
(1R,2R)-Bis(methanesulfonyloxymethyl)cyclohexane Methanesulfonyloxy (trans) 248.35 Soluble in organic solvents, used as a synthetic precursor
cis-1,2-Cyclohexanedimethanol Hydroxymethyl (cis) 144.21 High polarity, used in polymer synthesis
  • Iodine vs.
  • Functional Group Reactivity : Iodine’s polarizability and weak C–I bonds make it a superior leaving group compared to hydroxyl or methanesulfonyloxy groups, favoring nucleophilic substitution reactions.

Conformational Analysis

  • Chair Conformation : In cis-1,2-disubstituted cyclohexanes, both substituents adopt equatorial positions to minimize 1,3-diaxial strain. This conformation positions the iodomethyl groups outward, enhancing accessibility for reactions (e.g., SN2 substitutions).
  • Rigidity vs. Flexibility : Compared to cyclopentane derivatives (e.g., cyclopentyl PNAs), the cyclohexane ring’s chair conformation provides moderate rigidity, balancing stability and reactivity.

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